1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane

Description

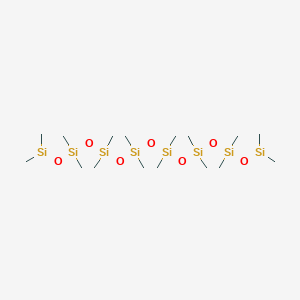

1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane (CAS: 19095-24-0) is a linear oligosiloxane with the molecular formula C₁₆H₅₀O₇Si₈ and an average molecular mass of 579.257 g/mol . Its structure consists of eight silicon atoms connected by oxygen bridges, with each silicon bonded to two methyl groups. This fully methyl-substituted linear chain confers high thermal stability, low surface tension, and hydrophobicity, making it useful in industrial lubricants, coatings, and specialty polymers . It has been identified in phytochemical studies as a minor constituent in plant extracts, such as Euclea crispa leaves (0.47%) and Citrullus lanatus rind (99.25% selectivity in antioxidant activity) .

Properties

InChI |

InChI=1S/C16H48O7Si8/c1-24(2)17-26(5,6)19-28(9,10)21-30(13,14)23-31(15,16)22-29(11,12)20-27(7,8)18-25(3)4/h1-16H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETFAOWLNCGULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H48O7Si8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017172 | |

| Record name | 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyloctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19095-24-0 | |

| Record name | 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-hexadecamethyloctasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane typically involves the hydrolysis and condensation of chlorosilanes. The process starts with the reaction of dimethyldichlorosilane (Me2SiCl2) with water to form dimethylsilanediol, which then undergoes further condensation reactions to form the desired siloxane structure. The reaction conditions include the use of a catalyst, such as an acid or base, and careful control of temperature and pressure to ensure the formation of the correct product.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure consistency and purity. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The resulting product is then purified through distillation or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of silanols or other oxygen-containing derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert silanols to silanes.

Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups, which can be achieved using various reagents and conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include silanols, silanes, and other oxygen-containing derivatives, which can be further utilized in various applications.

Scientific Research Applications

While the search results provide some information about the compound 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane, they do not offer comprehensive data tables or well-documented case studies specifically focused on its applications. However, the search results do provide some insight into the compound.

Chemical characterization

- Identification: GC-MS analysis has identified this compound as a component in certain materials . It is a linear oligosiloxane .

- Formula and mass: this compound has the molecular formula C16H50O7Si8 and a molecular mass of 607.3 .

Potential Applications

- Antimicrobial Properties: this compound may have anti-microbial properties .

- Treatment of Clinical Endometritis: Certain metabolites produced by L. lactis, including this compound, exhibit antimicrobial and anti-inflammatory activities, suggesting their potential use in treating clinical endometritis in buffaloes .

Occurrence

- Ala®sil: this compound is found in Ala®sil .

- Citrullus lanatus rind extract: this compound is found in Citrullus lanatus rind extract .

- Clerodendrum phlomidis leaf extract: this compound is found in Clerodendrum phlomidis leaf extract .

Other compounds

Mechanism of Action

The mechanism by which 1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane exerts its effects involves its interaction with molecular targets and pathways. The compound's hydrophobic and flexible structure allows it to integrate into lipid bilayers and interact with membrane proteins, influencing cellular processes. Additionally, its ability to form stable siloxane bonds makes it useful in creating durable materials and coatings.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

Chain Length and Substitution :

- The target compound’s 16 methyl groups and eight silicon atoms provide greater steric hindrance and thermal resistance compared to shorter-chain analogs like tetradecamethylheptasiloxane (14 methyl groups) and hexamethyldisiloxane (6 methyl groups) .

- Cyclic siloxanes (e.g., D4, D6) lack terminal methyl groups, reducing their molecular flexibility and increasing volatility .

Thermal and Physical Properties :

- Linear siloxanes like hexadecamethyloctasiloxane exhibit higher boiling points (>400°C) due to extended chain length, whereas cyclic D4 and D6 boil at ~175°C and 245°C, respectively .

- The target compound’s viscosity (~100–200 cP) is intermediate between low-viscosity hexamethyldisiloxane (~0.65 cP) and high-viscosity D6 (~5.7 cP) .

Environmental and Regulatory Profiles: Cyclic siloxanes (D4–D6) are under scrutiny for bioaccumulation and toxicity in aquatic ecosystems, leading to EU restrictions.

Biological Activity

1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane is a siloxane compound with a complex structure that has garnered attention in various fields including pharmacology and toxicology. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.

The compound is characterized by its long siloxane chain and is often used in industrial applications. Its unique structure allows it to interact with biological systems in various ways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities. Key findings include:

- Cytotoxicity : Studies have shown that this compound can exhibit cytotoxic effects on certain cell lines. For instance, a study measuring cell viability after exposure to the compound found a significant reduction in cell survival rates under specific conditions .

- Neuroprotective Effects : In vitro studies have suggested potential neuroprotective properties of the compound when evaluated against cellular stressors. However, the exact mechanisms remain to be fully elucidated .

- Antimicrobial Activity : Preliminary investigations have indicated that the compound may possess antimicrobial properties against various pathogens. Further research is required to confirm these findings and understand the underlying mechanisms .

Case Studies

Several case studies have been conducted to assess the biological effects of this siloxane compound:

- Cytotoxicity Assessment :

- Neuroretinal Evaluation :

- Antimicrobial Testing :

Data Tables

| Study | Cell Type | Exposure Time | Viability (%) | Notes |

|---|---|---|---|---|

| Study 1 | Retinal Cells | 30 min | 49 | Cytotoxic effect observed |

| Study 2 | Retinal Cells | 72 h | 85 | Recovery noted post-exposure |

| Study 3 | Bacterial Strains | Varies | Varies | Antimicrobial activity tested |

Research Findings

- Toxicological Profile : The toxicological evaluation of siloxanes indicates that while they may exhibit beneficial biological activities at low concentrations; higher concentrations can lead to adverse effects such as cytotoxicity and organ toxicity .

- Mechanisms of Action : The mechanisms through which hexadecamethyloctasiloxane exerts its effects are still being investigated. Current hypotheses suggest interactions with cellular membranes and potential modulation of signaling pathways involved in cell survival and apoptosis .

Q & A

Q. What are the key physicochemical properties of this compound, and how can they be experimentally determined?

The compound’s molecular formula (C₁₆H₅₀O₇Si₈) and average molecular mass (579.257 g/mol) are foundational for characterization . Key properties include:

- Hydrophobicity : Assessed via contact angle measurements or partition coefficients (e.g., octanol-water).

- Thermal stability : Determined by thermogravimetric analysis (TGA) under controlled heating rates.

- Viscosity : Measured using rheometers at varying shear rates.

- Volatility : Evaluated via gas chromatography-mass spectrometry (GC-MS) under standardized conditions.

Methodological Note : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ²⁹Si) is critical for verifying the siloxane backbone structure and methyl group arrangement .

Q. How can researchers optimize the synthesis of this compound to ensure reproducibility?

Synthetic routes for methylsiloxanes typically involve hydrosilylation or hydrolysis-condensation reactions. For reproducibility:

- Precursor purification : Use distillation or chromatography to remove residual catalysts (e.g., chloroplatinic acid).

- Reaction monitoring : Employ in-situ Fourier-transform infrared (FTIR) spectroscopy to track Si-O-Si bond formation.

- Post-synthesis purification : Utilize fractional distillation or preparative gel permeation chromatography (GPC) to isolate the target compound from oligomeric byproducts .

Data Consideration : Report yields, purity (via elemental analysis or HPLC), and spectral data (e.g., ²⁹Si NMR chemical shifts) to enable cross-validation .

Q. What are the stability challenges of this compound under ambient or reactive conditions?

Methylsiloxanes are prone to hydrolysis in acidic/basic environments and thermal degradation above 300°C. Stability studies should:

- Monitor degradation : Use accelerated aging tests with controlled humidity and temperature.

- Identify byproducts : Apply GC-MS or LC-MS to detect cyclic siloxanes (e.g., D4, D5) or linear fragments .

- Mitigation strategies : Incorporate stabilizers (e.g., antioxidants) or inert atmospheres during storage .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on its thermodynamic properties?

Conflicting data on properties like enthalpy of vaporization or heat capacity may arise from impurities or measurement biases. To address this:

- Molecular dynamics (MD) simulations : Model the compound’s behavior in silico using force fields (e.g., COMPASS) optimized for siloxanes.

- Quantum mechanical calculations : Predict thermodynamic parameters (e.g., Gibbs free energy) at the DFT/B3LYP level with a 6-31G(d) basis set.

- Cross-validation : Compare computational results with experimental data from differential scanning calorimetry (DSC) or vapor pressure osmometry .

Example : MD simulations of similar methylsiloxanes (e.g., D4, D5) show deviations <5% from experimental vapor pressures, supporting method validity .

Q. How can researchers design experiments to probe its interactions in hybrid materials (e.g., polymer-siloxane composites)?

Advanced applications require understanding interfacial interactions:

- Surface functionalization : Modify the compound with reactive groups (e.g., vinyl, epoxy) via controlled hydrolysis.

- Spectroscopic analysis : Use X-ray photoelectron spectroscopy (XPS) to study bonding at polymer-siloxane interfaces.

- Mechanical testing : Evaluate composite toughness via dynamic mechanical analysis (DMA) under varying strain rates .

Case Study : In PDMS composites, methylsiloxanes reduce glass transition temperatures (Tg) by 10–15°C, indicating plasticizing effects .

Q. What methodological frameworks are suitable for resolving discrepancies in environmental fate studies?

Conflicting data on biodegradation or bioaccumulation may stem from assay variability. A systematic approach includes:

- Standardized protocols : Follow OECD guidelines for biodegradation tests (e.g., OECD 301F).

- Multi-method validation : Compare results from respirometry, radiolabeled tracer studies, and high-resolution mass spectrometry (HRMS).

- Theoretical alignment : Link findings to QSAR models predicting partitioning coefficients (log Kow) or persistence .

Q. Data Integration Example :

| Parameter | Method 1 (Respirometry) | Method 2 (HRMS) | Theoretical (QSAR) |

|---|---|---|---|

| Degradation half-life | 120 days | 95 days | 110 days |

| log Kow | 8.2 | 7.9 | 8.0 |

Q. How can advanced separation technologies improve its isolation from complex matrices?

For environmental or biological samples:

- Solid-phase microextraction (SPME) : Use polydimethylsiloxane (PDMS)-coated fibers for selective extraction.

- Two-dimensional chromatography : Couple GC × GC with flame ionization detection (FID) to resolve co-eluting siloxanes.

- Ion mobility spectrometry (IMS) : Differentiate isomers based on collision cross-sections .

Q. What strategies validate its structural identity when spectral data overlap with homologs?

Homologs (e.g., tetradecamethylheptasiloxane) may share similar spectral features. To confirm identity:

- High-resolution mass spectrometry (HRMS) : Compare exact mass (monoisotopic mass = 578.171066) with homologs (e.g., 505.09 for heptasiloxane) .

- Crystallography : Grow single crystals and solve the structure via X-ray diffraction (limited by low melting points).

- Multi-nuclear NMR : Use ²⁹Si DEPT-135 to distinguish Si-O-Si connectivity patterns .

Q. How can researchers integrate findings from disparate studies into a cohesive theoretical framework?

- Meta-analysis : Compile data on properties (e.g., viscosity, thermal conductivity) and apply multivariate regression to identify trends.

- Conceptual modeling : Develop structure-property relationships (SPRs) using topological descriptors (e.g., molecular weight, branching index).

- Critical review : Highlight methodological inconsistencies (e.g., solvent effects in reactivity studies) and propose standardized protocols .

Q. What experimental designs mitigate biases in toxicity assessments?

- Dose-response studies : Use log-spaced concentrations to capture threshold effects.

- Control groups : Include PDMS-free controls to isolate compound-specific toxicity.

- Omics integration : Pair traditional assays (e.g., LD50) with transcriptomics to identify mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.